molecular formula C12H16N2 B8529733 3-Indolyl-butylamine

3-Indolyl-butylamine

Cat. No. B8529733
M. Wt: 188.27 g/mol
InChI Key: MZECXFXXCLGDLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06291683B1

Procedure details

This compound was prepared in in the manner described above for (19a) using 3-indolyl-butyramide and lithium aluminum hydride. A 75% yield was obtained as a yellow solid: mp 51-53° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-indolyl-butyramide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C2C(=CC=CC=2)C=C1CCCN.[NH:14]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH:16]=[C:15]1[CH:23]([CH3:28])[CH2:24][C:25]([NH2:27])=O.[H-].[Al+3].[Li+].[H-].[H-].[H-]>>[NH:14]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH:16]=[C:15]1[CH:23]([CH3:28])[CH2:24][CH2:25][NH2:27] |f:2.3.4.5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=CC2=CC=CC=C12)CCCN
Step Two
Name
3-indolyl-butyramide
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=CC2=CC=CC=C12)C(CC(=O)N)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared in in the manner
CUSTOM
Type
CUSTOM
Details
A 75% yield was obtained as a yellow solid

Outcomes

Product
Name
Type
Smiles
N1C(=CC2=CC=CC=C12)C(CCN)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.